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Compound of Interest

Compound Name: 4-Methyl-5-nitroindoline

Cat. No.: B1320296 Get Quote

This guide provides a detailed comparative analysis of the spectroscopic properties of 4-
Methyl-5-nitroindoline and its precursor, 4-methylindoline. The introduction of a nitro group

into the indoline scaffold induces significant changes in the electronic environment of the

molecule, which are readily observable through various spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR)

spectroscopy, and Mass Spectrometry (MS). Understanding these differences is crucial for

researchers, scientists, and drug development professionals for reaction monitoring, quality

control, and structural elucidation.

While comprehensive experimental data for 4-Methyl-5-nitroindoline is not widely available in

public literature, this guide utilizes data from its closely related precursor, 4-methylindoline, and

established principles of spectroscopy to predict and explain the expected spectral

characteristics of the nitrated product. A common synthetic route involves the nitration of 4-

methylindoline, a process that adds an electron-withdrawing nitro group to the aromatic ring.[1]

Synthesis Pathway Overview
The synthesis of 4-Methyl-5-nitroindoline is typically achieved through the electrophilic

nitration of 4-methylindoline. This reaction introduces a nitro group (-NO₂) onto the aromatic

portion of the indoline ring, specifically at the 5-position, directed by the activating effect of the

alkyl group and the amino moiety.
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Caption: Synthesis of 4-Methyl-5-nitroindoline from 4-methylindoline.

Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-methylindoline and the

predicted data for 4-Methyl-5-nitroindoline. The predictions are based on the expected

electronic effects of the nitro group.

Table 1: ¹H NMR Spectroscopic Data (Predicted for CDCl₃)
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Proton Assignment

4-Methylindoline

Chemical Shift (δ)

ppm

4-Methyl-5-

nitroindoline

(Predicted) Chemical

Shift (δ) ppm

Key Differences

-CH₃ ~2.2 ~2.5

Downfield shift due to

proximity to the

electron-withdrawing

nitro group.

-CH₂- (C2) ~3.0 ~3.2 Minor downfield shift.

-CH₂- (C3) ~3.4 ~3.6 Minor downfield shift.

Aromatic H (C5-H) ~6.6 -
Proton is substituted

by the nitro group.

Aromatic H (C6-H) ~6.9 ~7.8

Significant downfield

shift due to the ortho

nitro group.

Aromatic H (C7-H) ~6.8 ~7.0 Minor downfield shift.

N-H Broad signal ~3.6 Broad signal ~4.0

Downfield shift due to

reduced electron

density on the

nitrogen.

Table 2: ¹³C NMR Spectroscopic Data (Predicted for CDCl₃)
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Carbon Assignment

4-Methylindoline

Chemical Shift (δ)

ppm

4-Methyl-5-

nitroindoline

(Predicted) Chemical

Shift (δ) ppm

Key Differences

-CH₃ ~18 ~19 Minor downfield shift.

-CH₂- (C2) ~30 ~31 Minor downfield shift.

-CH₂- (C3) ~48 ~49 Minor downfield shift.

Aromatic C (C4) ~128 ~130
Downfield shift due to

methyl substitution.

Aromatic C (C5) ~124 ~145

Significant downfield

shift; carbon is directly

attached to the nitro

group.

Aromatic C (C6) ~127 ~120

Upfield shift due to

meta relationship with

the nitro group.

Aromatic C (C7) ~118 ~120 Minor downfield shift.

Aromatic C (C3a) ~130 ~132 Downfield shift.

Aromatic C (C7a) ~150 ~152 Downfield shift.

Table 3: FT-IR Spectroscopic Data
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Functional Group
4-Methylindoline

Wavenumber (cm⁻¹)

4-Methyl-5-

nitroindoline

(Predicted)

Wavenumber (cm⁻¹)

Key Differences

N-H Stretch ~3400-3300 ~3400-3300

Generally sharp peak,

may show slight

broadening in the

product.

Aromatic C-H Stretch ~3100-3000 ~3100-3000
Present in both

spectra.

Aliphatic C-H Stretch ~2960-2850 ~2960-2850
Present in both

spectra.

NO₂ Asymmetric

Stretch
Absent ~1550-1500

Appearance of a

strong, characteristic

peak.

NO₂ Symmetric

Stretch
Absent ~1350-1300

Appearance of a

strong, characteristic

peak.

C-N Stretch ~1340-1250 ~1340-1250
Present in both

spectra.

Aromatic C=C

Bending
~1600, ~1500 ~1600, ~1500

Present in both

spectra.

Table 4: Mass Spectrometry Data
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Analysis 4-Methylindoline
4-Methyl-5-

nitroindoline
Key Differences

Molecular Formula C₉H₁₁N C₉H₁₀N₂O₂ Addition of NO₂.

Molecular Weight 133.19 g/mol 178.18 g/mol
Increase of 45.01

g/mol .

Molecular Ion Peak

(M⁺)
m/z 133 m/z 178

Reflects the different

molecular weights.

Key Fragmentation
Loss of H (m/z 132),

Loss of CH₃ (m/z 118)

Loss of NO₂ (m/z

132), Loss of O and

NO (m/z 132), Loss of

CH₃ (m/z 163)

The product shows

characteristic losses

of nitro group

fragments.

Experimental Protocols
Standard spectroscopic techniques are essential for the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

Samples are dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆).

Chemical shifts are reported in parts per million (ppm) relative to an internal standard,

tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are generally obtained using a spectrometer equipped with an attenuated total

reflectance (ATR) accessory.

A small amount of the solid sample is placed directly on the ATR crystal.

Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet.
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The spectra are recorded in the range of 4000-400 cm⁻¹, and the data is presented in

wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) source at 70 eV.

The sample is introduced into the mass spectrometer, and the resulting fragments are

analyzed based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition of the molecular ion.

The general workflow for the synthesis and subsequent spectroscopic characterization is

illustrated below.
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Caption: General workflow for synthesis and spectroscopic analysis.

In conclusion, the addition of a nitro group to the 4-methylindoline scaffold results in predictable

and significant changes in its spectroscopic signatures. The downfield shifts in NMR, the

appearance of strong N-O stretching bands in the IR spectrum, and the increased molecular

weight with characteristic fragmentation in the mass spectrum provide clear and definitive

evidence for the successful synthesis of 4-Methyl-5-nitroindoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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